dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Overview
Description
Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a chemical compound that belongs to the class of pyrrolizine derivatives
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This can result in changes in cellular processes and biochemical pathways .
Biochemical Pathways
For instance, they have been found to inhibit the synthesis of certain enzymes, thereby affecting the associated biochemical pathways
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects, such as antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves the reaction of dimethyl adipate with a chlorophenyl-substituted amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the pyrrolizine ring. The reaction conditions often include refluxing the mixture in a suitable solvent like methanol .
Chemical Reactions Analysis
Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Scientific Research Applications
Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can be compared with other pyrrolizine derivatives such as:
- Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
- Dimethyl 5-(4-bromophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
- Dimethyl 5-(4-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
These compounds share similar structures but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activities. The unique chlorophenyl group in this compound may confer distinct properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
dimethyl 3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-16(20)13-12-4-3-9-19(12)15(14(13)17(21)23-2)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCZIEWTHJFUKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320203 | |
Record name | 9J-557S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-95-6 | |
Record name | NSC356242 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9J-557S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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